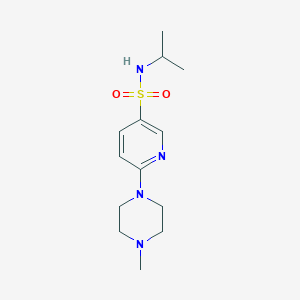

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, also known as Sulfapyridine, is a sulfonamide antibiotic that was first synthesized in 1937. It has been widely used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and gastrointestinal infections. In recent years, there has been an increasing interest in the scientific research application of Sulfapyridine due to its potential therapeutic effects in various diseases.

Mecanismo De Acción

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee works by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria. N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee prevents the synthesis of folic acid, leading to bacterial death.

Biochemical and Physiological Effects:

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and contribute to tissue damage in various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has several advantages for lab experiments, including its low cost, high solubility, and broad-spectrum antibacterial activity. However, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee also has some limitations, such as its potential toxicity and the development of bacterial resistance.

Direcciones Futuras

There are several future directions for the scientific research application of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee. One direction is the development of new derivatives of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential therapeutic effects of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee in other diseases, such as cancer and autoimmune diseases. Additionally, the use of N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Métodos De Síntesis

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee can be synthesized by the reaction of 4-methyl-1-piperazine with 3-chloropyridine-2-sulfonamide followed by the addition of isopropylamine. The reaction yields N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee as a white crystalline powder with a melting point of 198-200°C.

Aplicaciones Científicas De Investigación

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been extensively studied for its potential therapeutic effects in various diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and multiple sclerosis (MS). In IBD, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been shown to reduce inflammation and promote healing of the intestinal mucosa. In RA, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been found to reduce joint inflammation and pain. In MS, N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamidee has been shown to improve neurological function and reduce disease progression.

Propiedades

Nombre del producto |

N-isopropyl-6-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide |

|---|---|

Fórmula molecular |

C13H22N4O2S |

Peso molecular |

298.41 g/mol |

Nombre IUPAC |

6-(4-methylpiperazin-1-yl)-N-propan-2-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C13H22N4O2S/c1-11(2)15-20(18,19)12-4-5-13(14-10-12)17-8-6-16(3)7-9-17/h4-5,10-11,15H,6-9H2,1-3H3 |

Clave InChI |

OJHAKFMDIJBDRK-UHFFFAOYSA-N |

SMILES |

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |

SMILES canónico |

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215120.png)

![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)

![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)

![2-{[3-(2-Pyridinylamino)-2-pyridinyl]sulfanyl}butanoic acid](/img/structure/B215127.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)

![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215135.png)

![6-[(3-Methylphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B215141.png)

![5-Nitro-2-[(3-methylphenyl)sulfanyl]pyridine](/img/structure/B215142.png)